methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
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Overview
Description
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is an organic compound belonging to the piperidine family This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the desired piperidine ring with the appropriate substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroxide radicals, which are useful in various applications.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroxide radicals, while reduction can produce hydroxyl-substituted derivatives.
Scientific Research Applications
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate involves its ability to undergo redox reactions, forming stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . The compound’s molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in various biological studies.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: A compound used as a cheletropic trap for nitric oxide detection.
Uniqueness
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8,15H,6H2,1-5H3 |
InChI Key |
UAYSUDOSGQPQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(N1O)(C)C)C(=O)OC)C |
Origin of Product |
United States |
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